
2,6-Dimethylquinoline-8-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylquinoline-8-thiol is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of thiol (-SH) group in this compound adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylquinoline-8-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction (S_N2) using thiourea as a source of sulfur. The reaction of thiourea with an alkyl halide, such as 2,6-dimethylquinoline, forms an intermediate isothiouronium salt, which upon hydrolysis yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous and reusable catalysts, such as NaHSO_4·SiO_2, has been reported to be effective in the synthesis of quinoline derivatives, providing an environmentally benign and cost-effective protocol .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiol group can participate in substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers, thioesters.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylquinoline-8-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,6-Dimethylquinoline-8-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of various biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity, affecting cellular processes such as oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.
6-Methoxyquinaldine: Contains a methoxy group instead of a thiol group, leading to different chemical properties and applications.
8-Methoxyquinaldine: Similar to 6-methoxyquinaldine but with the methoxy group at a different position.
Uniqueness
2,6-Dimethylquinoline-8-thiol is unique due to the presence of both methyl and thiol groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
53971-50-9 |
|---|---|
Molekularformel |
C11H11NS |
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
2,6-dimethylquinoline-8-thiol |
InChI |
InChI=1S/C11H11NS/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7/h3-6,13H,1-2H3 |
InChI-Schlüssel |
MSEAUFLXTJMLKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



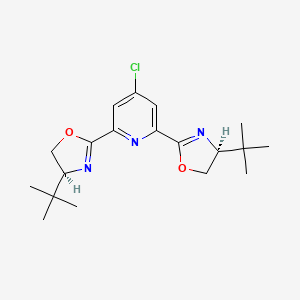
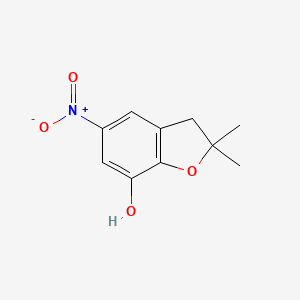
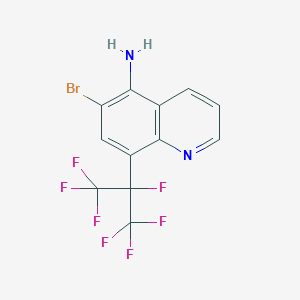

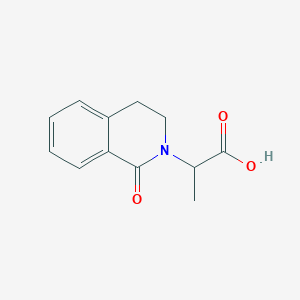
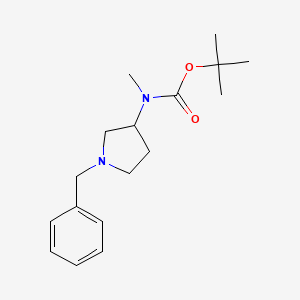
![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)
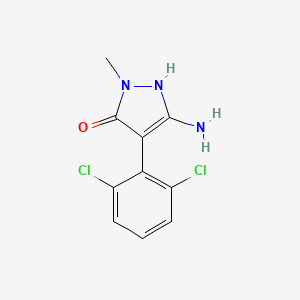
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)

